molecular formula C9H10O5 B3220791 2-Hydroxy-3,6-dimethoxybenzoic acid CAS No. 1202796-53-9

2-Hydroxy-3,6-dimethoxybenzoic acid

Cat. No. B3220791
Key on ui cas rn: 1202796-53-9
M. Wt: 198.17 g/mol
InChI Key: CGKSGRULFQKIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05310682

Procedure details

Treatment of 2,5-dimethoxybenzaldehyde with m-chloroperbenzoic acid provides, after workup, 2,5-dimethoxyphenol. Protection of the phenol can be accomplished by formation of a THP ether using dihydropyran and acid. Formylation of the resultant compound can be carried out using butyllithium and DMF. Subsequent acidification liberates the phenol to yield 3,6-dimethoxysalicylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
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[Compound]
Name
resultant compound
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
reactant
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Name
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0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
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0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[OH:11].COC1C=CC([O:22][CH3:23])=CC=1C=O.[O:24]1C=CCCC1.C([Li])CCC>CN(C=O)C.CCOCC>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[C:5]([C:23]([OH:22])=[O:24])[C:4]=1[OH:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=C(C=C1)OC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=O)C=C(C=C1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC=C1
Step Four
Name
resultant compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=O)C=C(C=C1)OC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(C(=O)O)=C(C=C1)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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